molecular formula C23H26N2O2S B2864664 N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide CAS No. 622800-67-3

N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No. B2864664
CAS RN: 622800-67-3
M. Wt: 394.53
InChI Key: WVKIMDKEZLQJJN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring and a furan ring, both of which are five-membered aromatic rings with one heteroatom (sulfur in thiophene and oxygen in furan).


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. They have been compared with standard drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . This indicates that the compound could be explored for its potential to treat inflammatory conditions and pain without causing significant side effects.

Antimicrobial Activity

The structural motif of thiazole, which is present in the compound, has been associated with antimicrobial activity. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, for example, have shown promising results against bacterial and fungal species . This points to the possibility of the compound being a candidate for developing new antimicrobial agents.

Antiproliferative Agents

Compounds with a thiazole nucleus have been studied for their anticancer properties, particularly against breast cancer cell lines . Given the structural features of the compound , it could be synthesized and evaluated for its potential as an antiproliferative agent, which might help in the fight against cancer.

Antitubercular Activity

Derivatives of indole and related compounds have been evaluated for their activity against Mycobacterium tuberculosis . The compound could be investigated for its efficacy in treating tuberculosis, which remains a significant global health challenge.

Molecular Docking and Drug Design

The compound’s structure makes it a suitable candidate for molecular docking studies. These studies can predict the compound’s interaction with various biological targets, which is crucial in the rational design of new drugs . By understanding how the compound binds to receptors or enzymes, researchers can optimize its structure for better therapeutic effects.

properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-15-8-10-18(11-9-15)21(25-12-4-5-13-25)20-16(2)17(3)28-23(20)24-22(26)19-7-6-14-27-19/h6-11,14,21H,4-5,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIMDKEZLQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide

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